5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-30-18-8-10-19(11-9-18)32(28,29)20-14-26(15-20)24(27)17-7-12-22-21(13-17)23(31-25-22)16-5-3-2-4-6-16/h2-13,20H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPEXILMUZELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available precursors. . The benzoxazole moiety can be introduced through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Protease Inhibition
- The compound has been studied for its potential as an inhibitor of cysteine proteases such as human cathepsin L. This enzyme plays a crucial role in various physiological processes, including protein degradation and antigen presentation. Inhibiting cathepsin L can have therapeutic implications in cancer and inflammatory diseases .
- A study demonstrated that specific modifications to the compound's structure could enhance its binding affinity to cathepsin L, suggesting that derivatives of this compound may serve as effective protease inhibitors .
-
Anticancer Activity
- Research indicates that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. The presence of the benzoxazole moiety is particularly noteworthy as it has been associated with anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms .
- Case studies have shown that compounds targeting proteases can induce apoptosis in cancer cells, highlighting the potential of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole in cancer therapy .
-
Drug Design
- The compound's structure allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties. Computational methods are being employed to predict how changes in the molecular structure can affect biological activity. This approach is crucial for the rational design of new drugs based on existing compounds .
- A systematic investigation into the structure-activity relationship (SAR) of this compound could lead to the development of novel therapeutic agents with improved efficacy and selectivity.
-
Inhibition of Cathepsin L
- A study published in ChemMedChem explored the binding interactions between various ligands and human cathepsin L, noting that modifications to azetidine-based compounds significantly influenced their inhibitory potency .
- The findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting proteases involved in tumor progression.
- Anticancer Activity Assessment
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate the formation of new bonds . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with biological targets . The benzoxazole moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain.
Benzoxazole: A bicyclic compound containing a benzene ring fused to an oxazole ring.
Sulfonyl Compounds: Compounds containing the sulfonyl functional group, known for their electron-withdrawing properties.
Uniqueness
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is unique due to the combination of these functional groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both azetidine and benzoxazole moieties, which are known for their diverse pharmacological properties. Recent studies have explored its efficacy against various biological targets, including cancer cells and microbial strains.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
- Molecular Formula : C19H18N2O4S
- Molecular Weight : 370.4222 g/mol
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The azetidine moiety may inhibit enzymes or modulate receptor activity, while the benzoxazole component is associated with anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant cytotoxic effects on various cancer cell lines, including:
- Breast Cancer Cells : MCF-7, MDA-MB-231
- Lung Cancer Cells : A549, HCC827
- Prostate Cancer Cells : PC3
- Colorectal Cancer Cells : HCT-116
In a study investigating the structure–activity relationship (SAR), it was found that certain derivatives showed enhanced cytotoxicity against these cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for model organisms such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that only a few compounds exhibited notable antimicrobial activity .
Study 1: Cytotoxicity Evaluation
In a comprehensive evaluation of benzoxazole derivatives, researchers found that the compound significantly inhibited cell proliferation in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
Study 2: Antimicrobial Screening
A screening of antimicrobial activity revealed the following MIC values for selected bacterial strains:
| Compound | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|
| 5-[3-(4-methoxybenzenesulfonyl)... | 32 | 64 |
| Control (Ampicillin) | 8 | 16 |
These findings suggest that while the compound exhibits some antimicrobial properties, it is less effective compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzoxazole derivatives with azetidine and sulfonyl moieties?
- Answer : The compound can be synthesized via condensation reactions. For example, azetidine-containing intermediates are often prepared by reacting hydrazine derivatives with ketones in ethanol under reflux, followed by sulfonylation using 4-methoxybenzenesulfonyl chloride. Key steps include acid-catalyzed cyclization (e.g., glacial acetic acid) and solvent evaporation under reduced pressure .
Q. How is the structural integrity of this compound verified post-synthesis?
- Answer : Techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., azetidine ring conformation) .
- Spectroscopy : H/C NMR confirms substituent positions; IR identifies carbonyl (C=O) and sulfonyl (S=O) stretches .
- Elemental analysis : Validates purity by matching calculated vs. experimental C/H/N/S percentages .
Q. What preliminary assays are used to evaluate biological activity?
- Answer : Standard pharmacological screens include:
- Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for target proteins?
- Answer :
- Molecular docking : Predicts interactions with receptors (e.g., acetylcholinesterase) using AutoDock Vina .
- DFT calculations : Analyze electron distribution in the azetidine-carbonyl region to identify reactive sites .
- MD simulations : Assess stability of ligand-protein complexes over nanoseconds .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Answer :
- Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) in sulfonyl or benzoxazole groups .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
- Crystallographic validation : Cross-checks NMR assignments with X-ray-derived torsion angles .
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Answer :
- Catalyst optimization : Use CuBr/dimethylsulfide for regioselective coupling, as seen in tolterodine synthesis .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps .
Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
- Answer :
- Azetidine ring : Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability .
- Sulfonyl group : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .
- Benzoxazole core : Fluorination at position 5 increases membrane permeability .
Methodological Considerations
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Answer :
- HPLC-MS/MS : Detects hydrolyzed azetidine or sulfonate metabolites using C18 columns and ESI ionization .
- Stability studies : Incubate the compound in pH 7.4 buffer at 37°C; monitor degradation via UV-Vis at λ=254 nm .
Q. How are crystallization conditions optimized for X-ray diffraction studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
